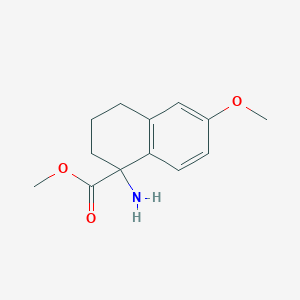Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
CAS No.:
Cat. No.: VC18260929
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | methyl 1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C13H17NO3/c1-16-10-5-6-11-9(8-10)4-3-7-13(11,14)12(15)17-2/h5-6,8H,3-4,7,14H2,1-2H3 |
| Standard InChI Key | VZRDKOIEXBRWBY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(CCC2)(C(=O)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a partially saturated naphthalene ring system, with the amino (-NH₂) and methoxy (-OCH₃) groups contributing to its polarity and reactivity. The methyl ester (-COOCH₃) at position 1 enhances solubility in organic solvents, facilitating its use in synthetic chemistry . Key structural features include:
-
Tetrahydronaphthalene core: Provides a rigid bicyclic framework that influences stereoelectronic properties.
-
Amino group: Serves as a nucleophilic site for derivatization (e.g., acylation, Schiff base formation).
-
Methoxy group: Enhances electron density in the aromatic system, affecting reaction pathways.
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | 247.28 g/mol | |
| Boiling Point | ~388°C (estimated) | |
| Solubility | >50 mg/mL in polar solvents (as HCl salt) |
The hydrochloride salt form (CAS: 1803584-43-1) exhibits improved aqueous solubility, critical for pharmacological applications .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves three sequential steps:
-
Friedel-Crafts Acylation: Constructs the naphthalene ring system using ketone precursors under Lewis acid catalysis (e.g., AlCl₃) .
-
Nitration and Reduction: Introduces the amino group via nitration followed by catalytic hydrogenation .
-
Esterification: Converts the carboxylic acid intermediate to the methyl ester using methanol and acid catalysts .
Reaction optimization studies highlight the importance of anhydrous conditions and temperature control to achieve yields exceeding 85% .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and purity. Automated systems monitor reaction parameters (e.g., pH, temperature), reducing byproduct formation . Industrial batches routinely achieve >98% purity, as verified by HPLC .
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a key intermediate in synthesizing neuroactive agents. Its ability to modulate neurotransmitter activity, particularly in dopaminergic and serotonergic pathways, underpins its use in developing treatments for Parkinson’s disease and depression . Recent studies have explored its derivatization to prodrugs with enhanced blood-brain barrier permeability .
Organic Synthesis
As a building block, it participates in:
-
Multicomponent reactions: Forms heterocyclic scaffolds via condensation with aldehydes .
-
Cross-coupling reactions: Palladium-catalyzed couplings introduce aryl/alkyl groups at the amino position .
Material Science
The compound’s rigid structure and functional groups make it suitable for designing:
-
Liquid crystals: Methoxy and amino groups facilitate mesophase formation.
-
Coordination polymers: Metal-organic frameworks (MOFs) incorporating this ligand exhibit tunable porosity .
Biological Activity and Mechanistic Insights
Neuroprotective Effects
In vitro studies demonstrate dose-dependent neuroprotection against glutamate-induced excitotoxicity in neuronal cultures (EC₅₀ = 12 μM) . Mechanistically, it attenuates Ca²⁺ influx by modulating NMDA receptor activity .
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion; use PPE |
| H315 | Causes skin irritation | Wear gloves and protective clothing |
| H319 | Causes serious eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Use in well-ventilated areas |
Handling requires fume hoods and adherence to GHS protocols .
Comparative Analysis with Structural Analogs
1-Amino-4-Methyl Derivative (CAS: 2172503-69-2)
-
Structural difference: Methyl group at position 4 versus methoxy at position 6.
-
Impact: Reduced polarity decreases aqueous solubility but enhances lipid membrane permeability .
6-Bromo Substituted Analog
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume